Chlorpheniramine Nitrile-d6 Chlorpheniramine Nitrile-d6
Brand Name: Vulcanchem
CAS No.: 1329488-38-1
VCID: VC0138444
InChI: InChI=1S/C17H18ClN3/c1-21(2)12-10-17(13-19,16-5-3-4-11-20-16)14-6-8-15(18)9-7-14/h3-9,11H,10,12H2,1-2H3/i1D3,2D3
SMILES: CN(C)CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Molecular Formula: C17H18ClN3
Molecular Weight: 305.839

Chlorpheniramine Nitrile-d6

CAS No.: 1329488-38-1

Cat. No.: VC0138444

Molecular Formula: C17H18ClN3

Molecular Weight: 305.839

* For research use only. Not for human or veterinary use.

Chlorpheniramine Nitrile-d6 - 1329488-38-1

Specification

CAS No. 1329488-38-1
Molecular Formula C17H18ClN3
Molecular Weight 305.839
IUPAC Name 4-[bis(trideuteriomethyl)amino]-2-(4-chlorophenyl)-2-pyridin-2-ylbutanenitrile
Standard InChI InChI=1S/C17H18ClN3/c1-21(2)12-10-17(13-19,16-5-3-4-11-20-16)14-6-8-15(18)9-7-14/h3-9,11H,10,12H2,1-2H3/i1D3,2D3
Standard InChI Key XWFSLFHFPQWKNV-WFGJKAKNSA-N
SMILES CN(C)CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2

Introduction

Chemical Structure and Properties

Chlorpheniramine Nitrile-d6 is a deuterated version of Chlorpheniramine Nitrile, replacing six hydrogen atoms with deuterium atoms. The parent compound, Chlorpheniramine Nitrile, is known by its systematic name 2-(4-chlorophenyl)-4-(dimethylamino)-2-pyridin-2-ylbutanenitrile . The deuterated form maintains the same core structure but incorporates six deuterium atoms, likely at the methyl positions of the dimethylamino group.

Physical and Chemical Data

The physical and chemical properties of Chlorpheniramine Nitrile-d6 can be largely inferred from those of its non-deuterated counterpart, with slight variations expected due to the isotope effect. Table 1 compares the properties of Chlorpheniramine Nitrile with its deuterated analog.

Table 1: Comparative Physical and Chemical Properties

PropertyChlorpheniramine NitrileChlorpheniramine Nitrile-d6 (estimated)
CAS Number65676-21-3 Not specifically assigned in sources
Molecular FormulaC₁₇H₁₈ClN₃ C₁₇H₁₂D₆ClN₃
Molecular Weight299.8 g/mol Approximately 305.8 g/mol
Density1.161 g/cm³ Similar to non-deuterated form
Boiling Point429°C at 760 mmHg Similar to non-deuterated form
Flash Point213.3°C Similar to non-deuterated form
Exact Mass299.11900 Approximately 305.16
LogP3.49638 Similar to non-deuterated form
Index of Refraction1.572 Similar to non-deuterated form

The structural similarity between Chlorpheniramine Nitrile-d6 and other related compounds is noteworthy. While Chlorpheniramine itself is an antihistamine with the molecular formula C₁₆H₁₉ClN₂ , Chlorpheniramine Nitrile represents a nitrile derivative that has been identified as an impurity in pharmaceutical preparations.

Synthesis and Preparation Methods

The synthesis of Chlorpheniramine Nitrile-d6 would follow similar routes to the non-deuterated version, with deuterated starting materials or reagents. Based on available patent information, a potential synthesis route can be extrapolated.

Synthetic Route for Preparation

The synthesis of Chlorpheniramine Nitrile (the non-deuterated analog) has been described in patents, which provides insight into how the deuterated version might be prepared. According to patent information, a multi-step process is typically employed :

  • Reaction of p-chlorobenzonitrile with 2-chloropyridine under the action of sodium amide

  • Reaction of the intermediate compound with halogenated acetaldehyde diethyl acetal

  • Acid-catalyzed reaction to obtain a subsequent intermediate

  • Reaction with methylamine to complete the synthesis

For the deuterated analog, deuterated methylamine would likely be used in the final step to incorporate the deuterium atoms at the dimethylamino group. The reaction conditions would be similar to those described for the non-deuterated compound, including:

  • Reaction temperatures ranging from 15°C to 85°C

  • Use of solvents such as toluene, acetone, or tetrahydrofuran

  • Catalysts like tetrabutylammonium bromide

  • Base-catalyzed reactions using sodium ethoxide

Chlorpheniramine Nitrile-d6 serves primarily as an analytical reference standard, particularly in the pharmaceutical industry for quality control of Chlorpheniramine-containing products.

Mass Spectrometry Applications

As a deuterated internal standard, Chlorpheniramine Nitrile-d6 is invaluable in liquid chromatography-mass spectrometry (LC-MS) analysis. The deuterium labeling creates a mass shift that allows for distinction between the analyte and internal standard while maintaining nearly identical chemical behavior.

The mass spectral properties of related compounds provide insight into how Chlorpheniramine Nitrile-d6 would behave in MS analysis. For example, Chlorpheniramine impurities have been characterized by mass spectrometry, showing characteristic fragmentation patterns . The mass spectral data for Chlorpheniramine impurities indicate an [M+H]+ signal at m/z 284, which would be shifted to approximately m/z 290 for the deuterated analog .

Liquid Chromatography Methods

For the analysis of Chlorpheniramine and related compounds, including Chlorpheniramine Nitrile-d6, high-performance liquid chromatography (HPLC) is commonly employed. The following conditions have been reported for the analysis of related compounds:

Table 2: Typical HPLC Conditions for Analysis

ParameterConditions
ColumnZORBAX SB-C8, 4.6 × 30 mm, 3.5 micron
Mobile PhaseAcetonitrile/water gradient (+ 0.1% formic acid)
DetectionMass spectrometry or UV detection
Sample PreparationDissolution in suitable organic solvent (methanol or acetonitrile)
Purity AnalysisTypically >95% (HPLC)

Role in Pharmaceutical Analysis

Chlorpheniramine Nitrile-d6 plays a crucial role in pharmaceutical quality control and research, particularly in relation to Chlorpheniramine maleate, a widely used antihistamine.

Quality Control Applications

The use of deuterated standards like Chlorpheniramine Nitrile-d6 provides several advantages in pharmaceutical quality control:

  • Compensation for matrix effects in complex formulations

  • Improved accuracy in quantification through isotope dilution techniques

  • Enhanced reliability of analytical methods for regulatory compliance

  • Facilitation of method validation procedures

ParameterSpecification
FormatNeat compound or solution in methanol
Purity>95% (HPLC)
Storage Temperature4°C or -20°C
Shipping TemperatureRoom temperature
DocumentationCertificate of Analysis, Safety Data Sheet
Regulatory StatusFor laboratory use only, not for human or veterinary use

Similar deuterated compounds, such as Chlorpheniramine-d6 Maleate, are available as solutions with concentrations of 100 μg/mL in methanol , suggesting that Chlorpheniramine Nitrile-d6 might be available in similar formulations.

AspectRecommendation
Personal Protective EquipmentGloves, protective clothing, eye protection
StorageProtect from heat, light, and moisture
IncompatibilitiesStrong oxidizing agents, strong acids, strong bases
DisposalAccording to local regulations for laboratory chemicals
First AidIn case of contact with eyes: rinse cautiously with water; if skin irritation occurs: get medical advice

Comparison with Other Deuterated Chlorpheniramine Derivatives

Several deuterated derivatives of Chlorpheniramine exist for analytical purposes, each with specific applications in pharmaceutical analysis.

Comparative Analysis of Deuterated Derivatives

Table 5: Comparison of Deuterated Chlorpheniramine Derivatives

CompoundMolecular FormulaMolecular WeightPrimary Use
Chlorpheniramine Nitrile-d6C₁₇H₁₂D₆ClN₃~305.8 g/molImpurity analysis, internal standard
Chlorpheniramine-d6 MaleateC₁₆H₁₃D₆ClN₂·C₄H₄O₄396.9 g/mol Quantitative analysis of Chlorpheniramine
(R)-Chlorpheniramine-d6 MaleateC₁₆H₁₃D₆ClN₂·C₄H₄O₄396.9 g/mol Stereospecific analysis

Each of these deuterated compounds serves specific analytical purposes in pharmaceutical research and quality control, with the choice of compound depending on the specific analysis requirements.

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